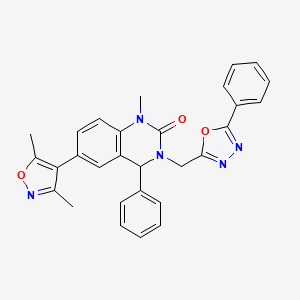
Anti-inflammatory agent 19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 19 is a synthetic compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound has gained significant attention in the fields of medicine and pharmacology due to its effectiveness and relatively low side-effect profile compared to other anti-inflammatory drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 19 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route involves the reaction of a substituted aromatic compound with a nitrating agent to introduce nitro groups, followed by reduction to form the corresponding amine. This amine is then subjected to acylation reactions to produce the final anti-inflammatory agent.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Anti-inflammatory agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments for skin conditions.
Mécanisme D'action
Anti-inflammatory agent 19 is compared with other similar compounds, such as:
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes but has a different chemical structure.
Naproxen: Another non-steroidal anti-inflammatory drug with a similar mechanism of action but different pharmacokinetic properties.
Diclofenac: Known for its potent anti-inflammatory effects, it shares a similar mechanism but differs in its side-effect profile.
Uniqueness: this compound is unique due to its specific chemical structure, which allows for targeted inhibition of inflammatory pathways with minimal side effects. Its effectiveness in reducing inflammation and its relatively low toxicity make it a valuable compound in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
- Ibuprofen
- Naproxen
- Diclofenac
- Celecoxib
- Aspirin
This comprehensive overview highlights the significance of anti-inflammatory agent 19 in various fields and its potential for further research and development
Propriétés
Formule moléculaire |
C30H50O7 |
|---|---|
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
3-[(1R,4aR,4bS,6aR,7S,8S,9R)-2-[(2S)-1,2-dihydroxypropan-2-yl]-7,8-dihydroxy-9-(hydroxymethyl)-1,4a,4b,6a,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysen-1-yl]propanoic acid |
InChI |
InChI=1S/C30H50O7/c1-25(16-31)15-19-18-7-8-20-27(3,11-10-22(33)34)21(30(6,37)17-32)9-12-29(20,5)28(18,4)14-13-26(19,2)24(36)23(25)35/h7,19-21,23-24,31-32,35-37H,8-17H2,1-6H3,(H,33,34)/t19?,20?,21?,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
Clé InChI |
GCMYLFJQBZWBNN-ILSBALRGSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CCC(=O)O)[C@@](C)(CO)O)C)C1C[C@]([C@@H]([C@H]2O)O)(C)CO)C |
SMILES canonique |
CC12CCC(C(C1CC=C3C2(CCC4(C3CC(C(C4O)O)(C)CO)C)C)(C)CCC(=O)O)C(C)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)






